molecular formula C12H12O B2554813 3,5,6,7-tetrahydro-s-indacen-1(2H)-one CAS No. 14927-64-1

3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Cat. No.: B2554813
CAS No.: 14927-64-1
M. Wt: 172.227
InChI Key: LXDKNEXOGZDIAC-UHFFFAOYSA-N
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Description

3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a chemical compound belonging to the class of indacenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexane derivatives with specific reagents to form the indacene core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-tetrahydro-s-indacen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3,5,6,7-tetrahydro-s-indacen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6,7-tetrahydro-s-indacen-1(2H)-one is unique due to its specific structural arrangement and the resulting chemical properties.

Properties

IUPAC Name

3,5,6,7-tetrahydro-2H-s-indacen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-5-4-10-6-8-2-1-3-9(8)7-11(10)12/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDKNEXOGZDIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The mixture of 11.8 g indane (0.1 mol) and 10 ml 3-chloropropionyl chloride (0.12 mol) was added to suspension of 16 g AlCl3 (0.55 mol) in 100 ml CH2Cl2 at 0° C. After then reaction mixture was poured into ice and HCl, the organic layer was isolated; the aqueous one was extracted with CH2Cl2 (2*50 ml). The combined organic phase was washed by NaHCO3, dried over MgSO4 and evaporated. The residue was added carefully to conc. H2SO4 (100 ml), warmed to 70° C. and stirred after then 30 min at the same temperature. The mixture was cooled and poured into ice. Precipitate was filtered, washed by water and dried, to give 12.4 g of product (72%).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (550 mL) was added dropwise, with stirring over a time period of 2 hours to 137 grams of 3-chloro-1-indan-5-yl-propan-1-one. The resulting thick black solution was heated to 90° C. until hydrogen chloride evolution ceased (usually 1-4 hours). The mixture was then cooled to room temperature and poured onto 5 kg of ice. The resulting slurry was stirred overnight and filtered. The solid was washed with water until the water ran clear through the filter. The tan solid was then dried in vacuo and recrystallized from hexane to afford 90 grams of the title compound, m.p. 72.4-74.8° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four

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